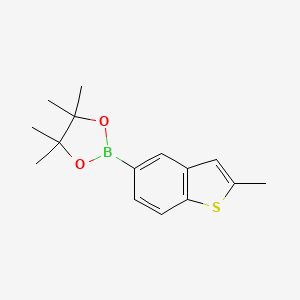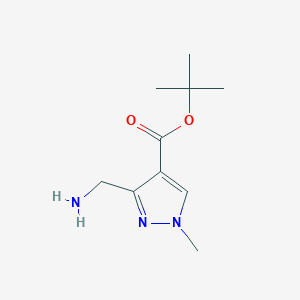
4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane: is a boronic acid derivative with a complex molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane typically involves the reaction of 2-methyl-1-benzothiophene with a boronic acid derivative under specific conditions. One common method is the Miyaura borylation reaction, which uses a palladium catalyst and a suitable boronic acid precursor.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and advanced purification techniques can help achieve high yields and purity.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Converting the boronic acid group to a borate ester.
Reduction: : Reducing the boronic acid group to a borane derivative.
Substitution: : Replacing the boronic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: : Reducing agents like sodium borohydride can be used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
Borate Esters: : Resulting from oxidation reactions.
Borane Derivatives: : Formed through reduction reactions.
Substituted Derivatives: : Produced by substitution reactions.
科学的研究の応用
Chemistry
In organic chemistry, this compound is used as a building block for the synthesis of complex molecules. Its boronic acid functionality makes it a versatile reagent for cross-coupling reactions, such as Suzuki-Miyaura coupling.
Biology
In biological research, 4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane can be used as a probe to study enzyme activities and binding interactions. Its unique structure allows for selective binding to specific biomolecules.
Medicine
This compound has potential applications in drug discovery and development. Its ability to form stable complexes with biological targets makes it a valuable tool for designing new therapeutic agents.
Industry
In materials science, this compound can be used to create advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
作用機序
The mechanism by which 4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane exerts its effects depends on its specific application. In cross-coupling reactions, it acts as a boronic acid derivative, facilitating the formation of carbon-carbon bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity.
類似化合物との比較
Similar Compounds
Boronic Acids: : Similar compounds include other boronic acids and their derivatives, which are used in various chemical reactions.
Benzothiophenes: : Compounds containing the benzothiophene moiety are structurally related and share similar properties.
Uniqueness
4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane: is unique due to its specific substitution pattern and the presence of both boronic acid and benzothiophene functionalities. This combination provides it with distinct chemical and biological properties compared to other similar compounds.
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methyl-1-benzothiophen-5-yl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BO2S/c1-10-8-11-9-12(6-7-13(11)19-10)16-17-14(2,3)15(4,5)18-16/h6-9H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJQFSAOXWERHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)SC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[1-(3-hydroxypropyl)cyclopropyl]propan-1-ol](/img/structure/B6601036.png)

![3,6-diazatricyclo[6.1.1.0,1,6]decan-5-one](/img/structure/B6601057.png)

![5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B6601078.png)

![5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride](/img/structure/B6601087.png)


